(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

PIM-1 kinase inhibition Serine/threonine kinase Oncology target engagement

Procure (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione (CAS 366483-72-9) to fill a critical gap in benzylidene-TZD SAR. The N-methyl group blocks N-glucuronidation/dealkylation pathways, potentially improving in vivo half-life over the N-unsubstituted analog (PIM-1 IC50 13 nM). This scaffold enables direct head-to-head comparison to quantify N-methylation effects on potency, isoform selectivity, and off-target liabilities (e.g., DYRK1a). Use as an LC-MS/MS reference standard for N-dealkylation pathway studies. Verify PIM-1 potency upon receipt.

Molecular Formula C11H8FNO2S
Molecular Weight 237.25
CAS No. 366483-72-9
Cat. No. B2453952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
CAS366483-72-9
Molecular FormulaC11H8FNO2S
Molecular Weight237.25
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O
InChIInChI=1S/C11H8FNO2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6-
InChIKeyYQTXVWFGGPHAAL-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione (CAS 366483-72-9) – Class, Context, and Comparator Landscape


(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione (CAS 366483-72-9) is a synthetic, N-methylated benzylidene-thiazolidine-2,4-dione (TZD) derivative . This compound belongs to a chemotype with established inhibitory activity against the PIM family of serine/threonine kinases, targets implicated in hematological malignancies and prostate cancer [1]. The closest structural analogs include the N-unsubstituted 4-fluorobenzylidene-TZD (BDBM26640, PIM-1 IC50 13 nM) [2] and the 3-trifluoromethyl analog SMI-4a (PIM-1 IC50 17 ± 7 nM) [3]. The presence of the N-methyl substituent distinguishes this compound from its N-unsubstituted progenitor and introduces unique considerations for target engagement, metabolic stability, and synthetic tractability that are critical for procurement decisions.

Why Generic Substitution Fails for (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidinedione: The N-Methyl Differentiation Problem


Within the benzylidene-thiazolidinedione chemotype, seemingly minor structural modifications produce large, non-linear shifts in potency, isoform selectivity, and off-target profiles. The N-unsubstituted 4-fluorobenzylidene-TZD (BDBM26640) shows a PIM-1/PIM-2 selectivity ratio of approximately 177-fold (IC50 13 nM vs. 2,300 nM) [1]. In contrast, the N-unsubstituted 3-trifluoromethyl analog SMI-4a demonstrates potent pan-PIM activity but also inhibits DYRK1a, while its close analog 16a acquires additional DYRK1a off-target activity not observed for SMI-4a [2]. The introduction of an N-methyl group at the 3-position of the thiazolidinedione ring in the target compound alters hydrogen-bonding capacity, conformational preferences, and metabolic vulnerability relative to N-unsubstituted analogs. These differences mean that in-class compounds cannot be assumed interchangeable; a procurement specification for the N-methyl derivative must be justified by the distinct pharmacological or physicochemical question being asked.

Quantitative Differentiation Evidence for (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidinedione (CAS 366483-72-9) vs. Closest Analogs


PIM-1 Kinase Inhibition: N-Methyl vs. N-Unsubstituted 4-Fluorobenzylidene-TZD – Potency Baseline from Closest Analog

The direct N-unsubstituted analog of the target compound, (5Z)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione (BDBM26640), demonstrates potent PIM-1 inhibition with an IC50 of 13 nM in an ATP-depletion assay using recombinant human PIM-1 kinase at pH 7.0 [1]. This value establishes the potency baseline achievable with the 4-fluorobenzylidene pharmacophore in the absence of N-substitution. The target compound introduces an N-methyl group at the 3-position; based on established SAR for this chemotype, N-alkylation typically modulates isoform selectivity and metabolic stability [2]. Direct IC50 data for the N-methyl derivative against PIM-1 is not publicly available for head-to-head comparison; the 13 nM value for the N-unsubstituted analog serves as the most relevant class-level benchmark.

PIM-1 kinase inhibition Serine/threonine kinase Oncology target engagement

PIM-1/PIM-2 Isoform Selectivity: N-Unsubstituted Analog Achieves ~177-Fold Selectivity Window

The N-unsubstituted 4-fluorobenzylidene-TZD analog (BDBM26640) demonstrates a PIM-1/PIM-2 selectivity ratio of approximately 177-fold (IC50 13 nM vs. 2,300 nM) in the same ATP-depletion assay format [1]. This contrasts with the pan-PIM profile reported for optimized inhibitors in the broader TZD series, where many analogs show potent inhibition across PIM-1, PIM-2, and PIM-3 [2]. The N-methyl group in the target compound may further modulate this selectivity profile by altering the hydrogen-bonding interaction with the hinge region of the kinase ATP-binding pocket. The selectivity profile of the N-methyl derivative should be explicitly measured, as isoform selectivity is a critical parameter for target-specific probe development versus pan-PIM inhibitor programs.

PIM isoform selectivity Kinase profiling Target selectivity

Kinase Selectivity vs. DYRK1a Off-Target Risk: Structural Alert from the 3-Trifluoromethyl Analog Series

In the benzylidene-TZD series reported by Beharry et al., compound 16a (structurally related to the target chemotype) showed DYRK1a off-target inhibitory activity, while compound 4a (SMI-4a, the 3-trifluoromethyl analog) did not inhibit DYRK1a among 60 kinases profiled [1]. Both 4a and 16a showed high specificity for PIM-1 with no inhibition of RSK1 or PKA. The target compound, bearing a 4-fluorophenyl group rather than a 3-trifluoromethyl group and an N-methyl substituent, occupies a distinct structural space that may confer a different off-target liability profile. This precedent demonstrates that subtle structural variations within this chemotype produce qualitatively different selectivity fingerprints, and that the target compound cannot be assumed to share the selectivity profile of either 4a or 16a.

Off-target kinase activity DYRK1a Kinase selectivity profiling

Anti-Proliferative Activity in Leukemic and Prostate Cancer Cells: Benchmarking from the Benzylidene-TZD Series

Compounds 4a and 16a from the benzylidene-TZD series produced significant growth inhibition at 5 μM across prostate cancer (PC3, DU145, LNCaP) and leukemic (U937, K562, MV4-11) cell lines after 72-hour treatment, with both compounds causing G1-S cell cycle arrest [1]. The most potent compound in the series (compound 44, from a later optimization study) achieved an IC50 of 0.75 μM against K562 cells [2]. The target compound, as an N-methyl-4-fluorobenzylidene-TZD, sits at an intermediate position in the SAR landscape. Its anti-proliferative potency is expected to reflect the balance between the favorable 4-fluoro substitution (enhancing target binding) and the N-methyl group (potentially affecting cell permeability and metabolic stability).

Cancer cell proliferation Leukemia cell lines Prostate cancer

Tdp1 Counter-Screen: N-Unsubstituted Analog Shows >25,000-Fold Selectivity Window Over PIM-1

The N-unsubstituted 4-fluorobenzylidene-TZD analog (BDBM26640) was counter-screened against human recombinant tyrosyl-DNA phosphodiesterase 1 (Tdp1) and showed negligible activity with an IC50 of 333,000 nM [1]. This represents a >25,000-fold selectivity window relative to its PIM-1 IC50 of 13 nM. While this counter-screen data is for the N-unsubstituted analog, Tdp1 is an important counterscreen target because Tdp1 inhibitors are being developed for cancer therapy, and Tdp1 activity could confound cellular DNA damage response readouts. The N-methyl derivative should be expected to maintain similarly low Tdp1 activity given that the structural determinants for Tdp1 inhibition differ from those for PIM kinase binding.

Counter-screening Tdp1 Selectivity index

Optimal Application Scenarios for (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidinedione (CAS 366483-72-9) Based on Quantitative Evidence


PIM-1 Selective Chemical Probe Development with Metabolic Stability Optimization

The N-unsubstituted analog achieves 13 nM PIM-1 potency with ~177-fold selectivity over PIM-2 , but lacks the N-methyl group that can enhance metabolic stability by blocking N-glucuronidation and N-dealkylation pathways. Researchers developing PIM-1-selective chemical probes requiring improved in vivo half-life should procure the N-methyl derivative as a starting scaffold for further optimization, with the explicit requirement to re-measure PIM-1 potency and isoform selectivity upon receipt, as the N-methyl modification may shift both parameters.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Substitution Effects in Benzylidene-TZDs

The target compound fills a specific gap in publicly available SAR data for the benzylidene-TZD chemotype. While the N-unsubstituted 4-fluorobenzylidene analog (BDBM26640, PIM-1 IC50 13 nM) and 3-trifluoromethyl analogs (SMI-4a, PIM-1 IC50 17 nM) are well-characterized, systematic data on N-methyl substitution effects on potency, selectivity, and cellular activity are sparse. Procuring this compound enables direct head-to-head comparison with the N-unsubstituted analog to quantify the contribution of N-methylation to the pharmacological profile.

Kinase Selectivity Profiling Studies to Map Off-Target Liability Hotspots

The observation that compound 16a (but not 4a/SMI-4a) in the benzylidene-TZD series acquires DYRK1a off-target activity demonstrates that small structural changes within this chemotype can introduce or eliminate specific off-target liabilities. The target compound, combining a 4-fluorophenyl group with N-methyl substitution, occupies a distinct chemical space relative to both 4a (3-trifluoromethyl, N-unsubstituted) and the N-unsubstituted 4-fluoro analog. Procurement for profiling against a broad kinase panel will generate critical selectivity data to guide the selection of the most appropriate TZD scaffold for target-specific vs. multi-target therapeutic programs.

Reference Standard for Analytical Method Development and Metabolite Identification

The N-methyl group in the target compound introduces a distinct UV chromophore and mass spectrometry fragmentation pattern compared to N-unsubstituted analogs. With a molecular weight of 237.25 and defined purity specifications (≥98% available from commercial vendors) , this compound can serve as a reference standard for developing LC-MS/MS methods to quantify TZD-based compounds in biological matrices, supporting preclinical pharmacokinetic studies where N-dealkylation is a primary metabolic pathway.

Quote Request

Request a Quote for (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.